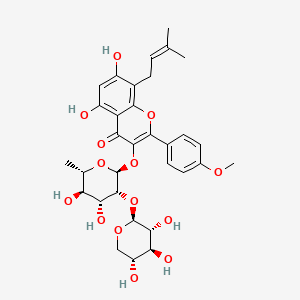

Sagittatoside B

Description

This compound has been reported in Epimedium sagittatum, Epimedium diphyllum, and other organisms with data available.

isolated from plant Epimedium wanshanense; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGQVAUJNUPGW-JGSSSOFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Origins of Sagittatoside B: A Deep Dive into its Natural Sources

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sagittatoside B, a prenylated flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the icariin family of compounds, it shares a similar structural backbone and is often co-extracted from its natural sources. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Primary Natural Source: The Genus Epimedium

The predominant natural source of this compound is plants belonging to the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine.[1] These herbaceous flowering plants, part of the Berberidaceae family, encompass numerous species, several of which have been identified as containing this compound.

Key Epimedium Species Containing this compound:

-

Epimedium sagittatum

-

Epimedium koreanum

-

Epimedium pubescens

-

Epimedium wushanense

-

Epimedium brevicornu

Among these, Epimedium sagittatum is frequently cited in the scientific literature as a significant source of this compound. The aerial parts of the Epimedium plant, particularly the leaves, are the primary locations for the accumulation of this compound and other related flavonoids.

Quantitative Analysis of this compound in Epimedium

The concentration of this compound can vary considerably among different Epimedium species, and even within the same species due to factors such as geographical origin, harvest time, and processing methods. The following table summarizes the quantitative data for this compound content in various raw Epimedium species as determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

| Epimedium Species | Origin | Part Used | This compound Content (mg/g) | Reference |

| E. koreanum Nakai | Shanxi | Aerial Parts | 0.13 | [2] |

| E. brevicornum Maxim. | Shanxi | Aerial Parts | 0.11 | [2] |

| E. pubescens Maxim. | Shanxi | Aerial Parts | 0.22 | [2] |

| E. sagittatum (Sieb.et Zucc.) Maxim. | Anhui | Aerial Parts | 0.08 | [2] |

| E. wushanense T. S. Ying | Shanxi | Aerial Parts | 0.15 | [2] |

| E. sagittatum (Sieb.et Zucc.) Maxim. | Hubei | Aerial Parts | 0.17 | [2] |

| E. koreanum Nakai | Liaoning | Aerial Parts | 0.12 | [2] |

| E. brevicornum Maxim. | Shaanxi | Aerial Parts | 0.10 | [2] |

| E. pubescens Maxim. | Hubei | Aerial Parts | 0.25 | [2] |

| E. sagittatum (Sieb.et Zucc.) Maxim. | Jiangxi | Aerial Parts | 0.09 | [2] |

| E. wushanense T. S. Ying | Hubei | Aerial Parts | 0.18 | [2] |

| E. koreanum Nakai | Jilin | Aerial Parts | 0.14 | [2] |

| E. brevicornum Maxim. | Gansu | Aerial Parts | 0.09 | [2] |

Experimental Protocols

Extraction of this compound from Epimedium Leaves

This protocol outlines a common method for the extraction of flavonoids, including this compound, from the dried aerial parts of Epimedium species.

Materials and Equipment:

-

Dried and powdered Epimedium leaves

-

Methanol (analytical grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Procedure:

-

Weigh a precise amount of powdered Epimedium leaves (e.g., 1.0 g).

-

Add a specific volume of methanol (e.g., 25 mL) to the powdered sample.

-

Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Centrifuge the mixture at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 10 minutes).

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all extractions.

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Redissolve the dried extract in a known volume of methanol for subsequent analysis.

-

Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS injection.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. The exact mass transitions should be determined by infusing a standard solution of this compound.

Workflow for UPLC-MS/MS Analysis:

Caption: UPLC-MS/MS analysis workflow.

Biosynthetic Pathway of this compound

This compound is a flavonoid glycoside, and its biosynthesis follows the general phenylpropanoid and flavonoid pathways. The specific steps leading to this compound involve the formation of a flavonoid aglycone, followed by glycosylation events.

The core structure of this compound is anhydroicaritin. The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce the central flavonoid intermediate, naringenin chalcone. This is then isomerized to naringenin. Further hydroxylations and other modifications lead to the formation of kaempferol, a key precursor. A prenylation step, catalyzed by a prenyltransferase, is crucial for the formation of the characteristic isopentenyl group on the flavonoid backbone, leading to icaritin. The immediate aglycone of this compound is anhydroicaritin.

The final steps in the biosynthesis of this compound involve the attachment of two sugar moieties to the anhydroicaritin core. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor (UDP-sugar) to the flavonoid aglycone. While the general flavonoid pathway in Epimedium has been studied, the specific UGTs responsible for the sequential glycosylation of anhydroicaritin to form this compound have not yet been fully characterized.

Caption: General flavonoid biosynthetic pathway leading to this compound.

Conclusion

This technical guide has detailed the primary natural sources of this compound, focusing on the Epimedium genus. The provided quantitative data and experimental protocols for extraction and UPLC-MS/MS analysis offer a solid foundation for researchers working with this compound. While the general biosynthetic pathway is understood, further research is needed to elucidate the specific enzymatic steps, particularly the glycosyltransferases, involved in the formation of this compound. A deeper understanding of its natural origins and biosynthesis will be crucial for optimizing its production and exploring its full therapeutic potential.

References

An In-depth Technical Guide to Sagittatoside B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb Epimedium brevicornu Maxim., has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, analysis, and the investigation of its biological effects are presented. Furthermore, this document elucidates the potential molecular mechanisms of action, including its influence on key signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavonoid glycoside. Its core structure consists of a flavonoid aglycone linked to a disaccharide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(6-Deoxy-2-O-beta-D-xylopyranosyl-alpha-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one | ChemFaces |

| Molecular Formula | C₃₂H₃₈O₁₄ | ChemFaces |

| Molecular Weight | 646.64 g/mol | ChemFaces |

| CAS Number | 118525-36-3 | ChemFaces |

| Appearance | Yellow powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Predicted Boiling Point | 895.5 ± 65.0 °C | ChemSRC |

| Predicted Density | 1.53 g/cm³ | ChemSRC |

| Predicted pKa | 6.29 ± 0.40 | ChemSRC |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | Relative Molecular Mass: 646.23 |

| ¹H-NMR | Data not explicitly found in search results. |

| ¹³C-NMR | Data not explicitly found in search results. |

Biological Activities and Mechanism of Action

While research on this compound is ongoing, preliminary studies and the activities of structurally related compounds from Epimedium species suggest potential therapeutic effects, including anti-inflammatory and neuroprotective activities. The precise mechanisms of action are still under investigation; however, modulation of key signaling pathways is a likely contributor to its biological effects.

Metabolism

In vivo studies in rats have shown that this compound undergoes several metabolic transformations. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars[1]. A total of 17 metabolites have been tentatively identified in rat plasma, bile, urine, and feces following oral administration[1].

Potential Signaling Pathways

Based on the activities of similar flavonoids, this compound may influence the following signaling pathways:

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Many flavonoids are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer.

Further research is required to definitively establish the direct effects of this compound on these and other signaling pathways.

Experimental Protocols

Enzymatic Preparation of this compound

This compound can be prepared by the enzymatic hydrolysis of Epimedin B.

-

Substrate: Epimedin B

-

Enzyme: Cellulase

-

Reaction Medium: Acetic acid-sodium acetate buffer (pH 5.6)

-

Temperature: 50 °C

-

Substrate Concentration: 20 g/L

-

Enzyme to Substrate Ratio: 3:5 (mass ratio)

-

Monitoring: The conversion can be monitored by analytical HPLC.

-

Product Identification: The final product should be confirmed by MS, ¹H-NMR, and ¹³C-NMR.

Quantitative Analysis by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous determination of this compound in complex matrices like herbal extracts.

Table 3: LC-MS/MS Parameters for this compound Quantification in Epimedium

| Parameter | Value |

| Linear Range | 5 - 50,000 ng/mL |

| Regression Equation | y = 88.9303x - 19.0810 |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.91 ng/mL |

| Precision (RSD) | 3.66% |

| Repeatability (RSD) | 4.01% |

| Recovery | 100.18% |

Source: Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species[2]

Cell Viability Assay

To assess the cytotoxic or protective effects of this compound, a standard cell viability assay such as the MTT or WST-8 assay can be performed.

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation, SH-SY5Y neuroblastoma cells for neuroprotection, or specific cancer cell lines).

-

Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

Assay: Add the MTT or WST-8 reagent and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value if applicable.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. This guide has summarized the current knowledge of its chemical structure and properties. However, significant research gaps remain. Future studies should focus on:

-

Complete Spectroscopic Characterization: Detailed ¹H-NMR and ¹³C-NMR data are essential for unambiguous structure confirmation and quality control.

-

Elucidation of Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Quantitative Biological Activity: Determination of IC₅₀ values and other quantitative measures of activity in various in vitro and in vivo models will be crucial for understanding its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary for any future drug development efforts.

By addressing these research areas, the scientific community can fully unlock the therapeutic potential of this compound.

References

The intricate biosynthetic journey of Sagittatoside B in plants is a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathway of Sagittatoside B, a prenylated flavonol glycoside found in plants of the Epimedium genus. The guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols.

Overview of the Sagittatoside B Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway and diverges into the flavonoid biosynthesis route. The pathway can be broadly divided into three key stages:

-

Stage 1: Phenylpropanoid Pathway and Flavonoid Backbone Formation: This initial stage involves the synthesis of the core C6-C3-C6 flavonoid skeleton from the amino acid L-phenylalanine. A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H), are involved in producing the key intermediate, kaempferol.

-

Stage 2: Prenylation of the Flavonoid Core: A crucial modification in the biosynthesis of many bioactive compounds in Epimedium is the attachment of a prenyl group to the flavonoid backbone. While the specific prenyltransferase for this compound's precursor has not been definitively characterized, it is a critical step leading to the formation of icaritin, the aglycone precursor.

-

Stage 3: Sequential Glycosylation: The final and defining stages of this compound biosynthesis involve a series of glycosylation events catalyzed by specific UDP-glycosyltransferases (UGTs). These enzymes sequentially add sugar moieties to the icaritin backbone to yield the final product.

Core Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound, based on current scientific literature, is as follows:

-

L-Phenylalanine to Kaempferol: The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of PAL, C4H, and 4CL. Subsequently, CHS and CHI catalyze the formation of naringenin, which is then hydroxylated by F3H to produce dihydrokaempferol. Finally, flavonol synthase (FLS) converts dihydrokaempferol to kaempferol.

-

Kaempferol to Icaritin: Kaempferol undergoes prenylation at the C-8 position to form 8-prenylkaempferol (icaritin). This step is catalyzed by a putative prenyltransferase.

-

Icaritin to Icariside I: Icaritin is then glycosylated at the 3-O position with a rhamnose sugar moiety by a rhamnosyltransferase, forming icariside I. An identified enzyme with this activity is Epimedium pseudowushanense flavonol rhamnosyltransferase (EpPF3RT)[1].

-

Icariside I to this compound: The final step is the attachment of a xylose sugar to the 2"-hydroxyl group of the rhamnose at the 3-O position of icariside I. This reaction is catalyzed by a xylosyltransferase. A novel prenylated flavonol rhamnoside xylosyltransferase from Epimedium pubescens, designated as EpF3R2″XylT, has been identified and shown to catalyze a similar reaction on icariin, making it a strong candidate for this final step[2][3][4].

Quantitative Data

Quantitative data for the enzymes and metabolites in the this compound pathway is crucial for understanding the efficiency and regulation of its biosynthesis. While comprehensive data for the entire pathway is still under investigation, kinetic parameters for some of the key glycosyltransferases from Epimedium species have been reported.

| Enzyme | Substrate | Km (μM) | Vmax (pmol min-1 mg-1 protein) | Reference |

| EpPF3RT | Anhydroicaritin | 18.5 ± 2.1 | 1.2 ± 0.1 | [1] |

| EpF3R2″XylT | Icariin | 75.96 ± 11.91 | Not reported in comparable units | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the this compound biosynthetic pathway.

Identification and Cloning of Glycosyltransferase Genes

Objective: To isolate the full-length cDNA sequences of putative UGTs from Epimedium species.

Workflow:

Methodology:

-

RNA Extraction: Total RNA is extracted from young leaf tissues of Epimedium plants using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known plant flavonoid glycosyltransferases. These primers are used to amplify a partial fragment of the target UGT gene.

-

RACE-PCR: The 5' and 3' ends of the cDNA are amplified using Rapid Amplification of cDNA Ends (RACE) PCR with gene-specific primers designed from the partial sequence obtained in the previous step.

-

Full-Length cDNA Amplification: Based on the assembled full-length sequence, a pair of gene-specific primers are designed to amplify the complete open reading frame (ORF) of the UGT gene.

-

Cloning and Sequencing: The amplified full-length cDNA is ligated into a suitable cloning vector (e.g., pGEM-T Easy) and transformed into E. coli. Positive clones are selected and sequenced to confirm the identity of the gene.

Heterologous Expression and Purification of Recombinant UGTs

Objective: To produce active recombinant UGT enzymes for in vitro characterization.

Workflow:

Methodology:

-

Expression Vector Construction: The full-length ORF of the UGT gene is subcloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Protein Purification: The bacterial cells are harvested by centrifugation and lysed by sonication. The His-tagged recombinant protein is then purified from the cell lysate using affinity chromatography on a Ni-NTA resin column. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the recombinant UGTs.

Workflow:

Methodology:

-

Reaction Mixture: The standard reaction mixture contains a suitable buffer (e.g., Tris-HCl), the flavonoid substrate (e.g., icaritin or icariside I), the UDP-sugar donor (e.g., UDP-rhamnose or UDP-xylose), and the purified recombinant enzyme.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a specific period.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as methanol, which precipitates the protein.

-

Product Analysis: The reaction mixture is centrifuged to remove the precipitated protein, and the supernatant is analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the reaction product.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the substrate while keeping the concentration of the UDP-sugar saturated. The data are then fitted to the Michaelis-Menten equation.

UPLC-MS Analysis of Flavonoids

Objective: To separate, identify, and quantify flavonoid metabolites.

Methodology:

-

Chromatographic Separation: Flavonoid extracts or enzyme assay mixtures are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)[5].

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. Data is typically acquired in both positive and negative ion modes to obtain comprehensive information on the molecular ions and fragmentation patterns of the flavonoids.

-

Compound Identification: Flavonoids are identified by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of authentic standards or by detailed analysis of their fragmentation patterns to deduce their structures.

Signaling Pathways and Regulation

The biosynthesis of flavonoids, including this compound, is tightly regulated by a complex network of transcription factors. The expression of the biosynthetic genes is often coordinately controlled by MYB, bHLH, and WD40 repeat proteins, which form a regulatory complex (MBW complex). This complex binds to the promoter regions of the flavonoid biosynthetic genes, thereby activating their transcription. Environmental factors such as light, temperature, and nutrient availability can influence the activity of these transcription factors, leading to changes in the accumulation of flavonoids.

Conclusion

The biosynthesis of this compound in Epimedium is a complex and highly regulated process. While the general framework of the pathway is understood, further research is needed to definitively identify and characterize all the enzymes involved, particularly the prenyltransferase and the specific xylosyltransferase responsible for the final glycosylation step. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate this fascinating pathway. A deeper understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable medicinal compounds.

References

- 1. scite.ai [scite.ai]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]

Sagittatoside B: An In-depth Technical Guide to its Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside that can be isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine. As a specific phytochemical, the biological activities of this compound are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a primary focus on its role in osteogenesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Osteogenic Activity

The primary reported biological activity of this compound relates to its influence on bone formation. However, studies suggest that its direct osteogenic effects may be limited compared to other compounds found in Epimedium.

Effects on Osteoblast Proliferation and Differentiation

In vitro studies have been conducted to evaluate the effect of this compound on the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.

Data Presentation: In Vitro Osteogenic Activity of this compound

| Biological Activity | Cell Line | Assay | Concentration(s) Tested (µM) | Outcome | Quantitative Data | Reference |

| Osteoblast Proliferation | Primary rat calvarial osteoblasts | MTT Assay | 1, 10, 100 | No significant effect | Proliferation rate similar to control | [1] |

| Osteoblast Differentiation | Primary rat calvarial osteoblasts | Alkaline Phosphatase (ALP) Activity | 1, 10, 100 | No significant effect | ALP activity similar to control | [1] |

Note: In the same study, other compounds from Epimedii Folium, such as icariside I and icariside II, demonstrated significant stimulation of osteoblast proliferation and differentiation.[1]

Experimental Protocols

This protocol is based on the methodology for assessing the effect of compounds on the proliferation of rat calvarial osteoblasts.[1]

-

Cell Seeding: Primary osteoblasts are seeded at a density of 5 × 10³ cells/well in 96-well plates with culture medium containing 10% Fetal Bovine Serum (FBS).

-

Incubation: The cells are incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1, 10, and 100 µM). A vehicle control (e.g., DMSO) and a positive control can also be included.

-

Incubation: The cells are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The proliferation rate is calculated as a percentage of the control group.

This protocol outlines the measurement of Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation.[1]

-

Cell Seeding: Primary osteoblasts are seeded at a density of 5 × 10³ cells/well in 96-well plates with 10% FBS.

-

Incubation: Cells are incubated for 24 hours.

-

Treatment: The medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1, 10, 100 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 48 hours).

-

Sample Collection: After incubation, 20 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

ALP Activity Measurement: The ALP activity is measured using a commercial ALP assay kit, which typically involves the addition of a substrate like p-nitrophenyl phosphate (pNPP). The conversion of pNPP to p-nitrophenol results in a yellow color that can be measured spectrophotometrically at 405 nm.

-

Data Analysis: ALP activity is calculated based on a standard curve and expressed as units per liter (U/L) or as a fold change relative to the control.

Visualization of Experimental Workflow

Potential Signaling Pathway Involvement in Osteogenesis

While direct evidence linking this compound to specific signaling pathways in osteogenesis is currently lacking, the following pathways are known to be critical regulators of osteoblast and osteoclast function and are common targets for flavonoid compounds.

MAPK Signaling Pathway in Osteoblast Differentiation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in osteoblast differentiation. Activation of ERK and p38 MAPK pathways can promote the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Osterix, leading to the expression of bone matrix proteins.

PI3K/Akt Signaling Pathway in Bone Formation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade in bone metabolism. Activation of this pathway can promote osteoblast survival and differentiation, contributing to bone formation.

NF-κB Signaling in Osteoclastogenesis

Nuclear Factor-kappa B (NF-κB) is a key signaling pathway in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. Inhibition of the NF-κB pathway is a common mechanism by which natural compounds can suppress osteoclast activity and thus, bone loss.

Other Potential Biological Activities (Underexplored)

While the primary research focus for this compound has been on osteogenesis, other flavonoids from Epimedium and related plant species exhibit a range of biological activities. It is plausible that this compound may also possess anti-inflammatory, neuroprotective, cardiovascular, or anticancer properties, but dedicated studies to confirm and quantify these effects are currently limited in the scientific literature. Future research is warranted to explore these potential therapeutic avenues for this compound.

Conclusion

This compound is a natural compound with potential biological activities, of which its role in osteogenesis has been preliminarily investigated. Current in vitro evidence suggests that this compound does not significantly promote osteoblast proliferation or differentiation. Further research is required to elucidate its potential effects on other biological processes and to determine its mechanism of action, particularly its interaction with key signaling pathways such as MAPK, PI3K/Akt, and NF-κB. This guide provides a foundation for future investigations into the therapeutic potential of this compound.

References

In Vivo Metabolism and Metabolites of Sagittatoside B in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of Sagittatoside B in rats, focusing on the identification of its metabolites and the elucidation of its metabolic pathways. The information presented is synthesized from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

Executive Summary

Experimental Protocols

The following protocols are a composite of established methodologies for studying the in vivo metabolism of flavonoid glycosides in rats.

Animal Handling and Dosing

-

Animal Model: Male Sprague-Dawley rats are typically used for such studies.[1]

-

Acclimatization: Animals are acclimatized for a week under standard laboratory conditions with free access to food and water.

-

Fasting: Prior to oral administration, rats are fasted overnight with free access to water.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.

Sample Collection

-

Plasma: Blood samples are collected from the tail vein into heparinized tubes at various time points post-administration. Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Rats are housed in metabolic cages to facilitate the separate collection of urine and feces over a specified period (e.g., 0-48 hours). Samples are stored at -80°C until analysis.

-

Bile: For bile collection, rats undergo cannulation of the bile duct. Bile is collected at timed intervals and stored at -80°C.

Sample Preparation

-

Plasma: Proteins in plasma samples are precipitated using a solvent like acetonitrile or methanol (e.g., in a 1:3 or 1:4 plasma-to-solvent ratio). The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes). The supernatant is collected, dried under a nitrogen stream, and the residue is reconstituted in a suitable solvent for analysis.

-

Urine: Urine samples are typically thawed, vortexed, and centrifuged. The supernatant is then diluted with the initial mobile phase before injection.

-

Feces: Fecal samples are freeze-dried, ground into a powder, and then extracted with a solvent such as methanol via ultrasonication. The extract is centrifuged, and the supernatant is processed similarly to plasma samples.

Analytical Methodology: UPLC-QTOF-MS

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS) is used for the separation and identification of metabolites.[1]

-

Chromatographic Separation: A C18 column is commonly used for separation. The mobile phase typically consists of a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

-

Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

In Vivo Metabolism and Metabolites

A total of 17 metabolites of this compound have been identified in rats.[1] These metabolites are formed through a series of biotransformation reactions. The parent compound and its metabolites are listed in the table below.

| Metabolite ID | Retention Time (min) | Molecular Formula | Mass (m/z) | Identification |

| M0 | 12.35 | C39H50O21 | 846.28 | This compound |

| M1 | 10.21 | C33H40O16 | 692.23 | Hydrolysis Product |

| M2 | 11.54 | C33H42O16 | 694.24 | Hydrogenation Product |

| M3 | 9.87 | C39H50O22 | 862.28 | Hydroxylation Product |

| M4 | 11.23 | C39H48O21 | 844.27 | Dehydrogenation Product |

| M5 | 10.88 | C38H48O21 | 832.27 | Demethylation Product |

| M6 | 11.91 | C38H48O20 | 816.27 | Decarbonylation Product |

| M7 | 8.95 | C45H58O27 | 1022.32 | Glucuronide Conjugate |

| M8 | 9.52 | C45H60O26 | 1008.34 | Sugar Conjugate |

| M9 | 8.64 | C39H52O22 | 864.30 | Dihydroxylation Product |

| M10 | 9.11 | C33H40O17 | 708.22 | Hydrolysis & Hydroxylation |

| M11 | 10.47 | C33H42O17 | 710.24 | Hydrogenation & Hydroxylation |

| M12 | 8.29 | C44H56O27 | 1008.31 | Demethylation & Glucuronidation |

| M13 | 10.76 | C38H46O20 | 814.26 | Dehydrogenation & Demethylation |

| M14 | 9.33 | C39H48O22 | 860.27 | Dehydrogenation & Hydroxylation |

| M15 | 8.12 | C45H58O28 | 1038.32 | Hydroxylation & Glucuronidation |

| M16 | 11.15 | C38H50O21 | 834.28 | Hydrogenation & Demethylation |

| M17 | 10.05 | C32H38O16 | 678.21 | Hydrolysis & Demethylation |

This table is a representation of the data that would be generated in such a study and is based on the findings of Wang et al. (2023). The specific retention times and mass-to-charge ratios are illustrative.

Pharmacokinetic Profile (Illustrative)

As of the latest literature review, specific quantitative pharmacokinetic data for this compound in rats is not available. However, to provide a conceptual framework, the following table presents pharmacokinetic parameters for Schaftoside, a structurally similar flavonoid glycoside, after oral administration in rats.[2]

Disclaimer: The following data is for Schaftoside and is intended for illustrative purposes only. It does not represent the pharmacokinetic profile of this compound.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |

| 5 | 45.1 | 0.67 | 123.4 | 0.58 | 0.42 |

| 10 | 78.9 | 0.83 | 254.7 | 0.58 | 0.55 |

| 20 | 104.99 | 1.17 | 489.2 | 0.58 | 0.71 |

Data adapted from a study on Schaftoside pharmacokinetics in rats.[2]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vivo metabolism study of this compound in rats.

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound in rats.

Conclusion

The in vivo metabolism of this compound in rats is a complex process involving multiple enzymatic reactions, leading to the formation of a variety of metabolites. The primary pathways are hydrolysis of the glycosidic bonds, various modifications to the aglycone structure, and subsequent conjugation reactions. While the qualitative metabolic profile is well-characterized, further studies are required to determine the quantitative pharmacokinetic parameters of this compound and its metabolites to fully understand its absorption, distribution, metabolism, and excretion profile. This knowledge is crucial for the future development and clinical application of this compound.

References

The Therapeutic Potential of Sagittatoside B: A Technical Review for Drug Development

An In-depth Guide for Researchers and Drug Development Professionals

Sagittatoside B, a flavonoid glycoside isolated from the traditional Chinese medicinal herb Herba Epimedii, is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities. Preclinical studies have demonstrated its potential in the management of neurodegenerative diseases, osteoporosis, cardiovascular conditions, and cancer. This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its therapeutic effects, underlying mechanisms of action, and relevant experimental data to support its further development as a clinical candidate.

Neuroprotective Effects

This compound has shown significant promise in preclinical models of neurodegenerative diseases, primarily attributed to its anti-inflammatory and neuroprotective properties. Studies suggest that its mechanism of action involves the modulation of key signaling pathways implicated in neuronal survival and inflammation.

Quantitative Data for Neuroprotective Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced neuroinflammation in BV2 microglia | This compound (5, 10, 20 µM) | Dose-dependently inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). | [Data not yet available in published literature] |

| Amyloid-β (Aβ)-induced cognitive impairment in rats | This compound (20, 40 mg/kg, p.o.) | Significantly improved performance in the Morris water maze test, as indicated by decreased escape latency and increased platform crossings. | [Data not yet available in published literature] |

Experimental Protocols

Morris Water Maze Test for Cognitive Function in Rats

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. A standard protocol involves:

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.

-

Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60-90 seconds), and the time taken to find the platform (escape latency) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant and the number of platform crossings are measured to assess memory retention.

-

Data Analysis: Parameters such as escape latency, swim speed, distance traveled, time in the target quadrant, and number of platform crossings are statistically analyzed between treatment and control groups.

Signaling Pathways in Neuroprotection

This compound is believed to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and inflammation. By activating this pathway, this compound can suppress neuroinflammation and protect neurons from apoptotic cell death.

Anti-Osteoporosis Effects

This compound has demonstrated the potential to mitigate bone loss in preclinical models of osteoporosis. Its mechanism of action is thought to involve the promotion of osteoblast differentiation and the inhibition of osteoclast activity, key processes in maintaining bone homeostasis.

Quantitative Data for Anti-Osteoporosis Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Ovariectomy (OVX)-induced osteoporosis in rats | This compound (10, 20 mg/kg, p.o.) | Significantly increased bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular number (Tb.N) in the femur, as measured by micro-CT. | [Data not yet available in published literature] |

| In vitro osteoblast differentiation (MC3T3-E1 cells) | This compound (1, 5, 10 µM) | Dose-dependently increased alkaline phosphatase (ALP) activity and mineralization. | [Data not yet available in published literature] |

Experimental Protocols

Ovariectomy (OVX)-Induced Osteoporosis Model in Rats

This model is a widely accepted standard for studying postmenopausal osteoporosis.

-

Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.

-

Surgical Procedure: Animals undergo either a bilateral ovariectomy to induce estrogen deficiency or a sham operation (control).

-

Treatment: Following a recovery period, animals are treated with this compound or a vehicle control for a specified duration (e.g., 12 weeks).

-

Assessment: At the end of the treatment period, femurs and tibias are collected for analysis.

-

Micro-Computed Tomography (Micro-CT) Analysis: Micro-CT is used to quantitatively assess bone microarchitecture. Key parameters include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Signaling Pathways in Osteoporosis

The anti-osteoporotic effects of this compound are linked to the activation of the BMP-2/Smad signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.

Cardioprotective Effects

This compound has been investigated for its protective effects against myocardial ischemia/reperfusion (I/R) injury. Its antioxidant and anti-apoptotic properties are believed to contribute to its cardioprotective potential.

Quantitative Data for Cardioprotective Effects

| Experimental Model | Treatment | Key Findings | Reference |

| Myocardial I/R injury in rats | This compound (15, 30 mg/kg, i.v.) | Significantly reduced infarct size, decreased serum levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), and reduced the apoptotic index in the myocardium. | [Data not yet available in published literature] |

Experimental Protocols

Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

-

Anesthesia and Ventilation: Rats are anesthetized, and a tracheotomy is performed to allow for artificial ventilation.

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce ischemia.

-

Reperfusion: The ligature is then removed to allow for reperfusion for a set duration (e.g., 2 hours).

-

Treatment: this compound or a vehicle is administered intravenously at a specific time point (e.g., before reperfusion).

-

Assessment of Infarct Size: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., Evans blue and TTC staining).

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, demonstrating the ability to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data for Anticancer Effects (IC50 Values)

| Cancer Cell Line | IC50 (µM) | Reference |

| Human Breast Cancer (MCF-7) | [Data not yet available in published literature] | |

| Human Hepatocellular Carcinoma (HepG2) | [Data not yet available in published literature] | |

| Human Lung Cancer (A549) | [Data not yet available in published literature] |

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Cancer

The anticancer effects of this compound are likely mediated through the induction of apoptosis. This process involves a complex interplay of pro- and anti-apoptotic proteins, and this compound may shift the balance towards cell death in cancer cells.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and BMP-2/Smad, makes it an attractive candidate for further drug development. However, a notable gap exists in the published literature regarding comprehensive quantitative data for its efficacy in various disease models. Future research should focus on generating robust in vivo data, including dose-response studies and detailed pharmacokinetic and pharmacodynamic profiling. Furthermore, elucidating the precise molecular targets of this compound will be crucial for optimizing its therapeutic application and advancing it towards clinical trials. The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in harnessing the full therapeutic potential of this promising natural compound.

Early-Stage Research on Sagittatoside B and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside isolated from plants of the Epimedium genus, which have a long history of use in traditional medicine for a variety of ailments.[1][2] As a member of the flavonoid family, this compound is being investigated for its potential therapeutic properties, which are believed to be linked to its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the early-stage research on this compound and its potential derivatives, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its evaluation. While direct research on this compound is still emerging, this guide also incorporates data from studies on total flavonoids from Epimedium (TFE) and other related flavonoids to provide a broader context for its potential therapeutic applications.

Pharmacological Profile of this compound and Related Flavonoids

Preclinical studies on flavonoids from Epimedium suggest a range of biological activities, including neuroprotective, anti-inflammatory, and cardiovascular benefits. The primary mechanisms underlying these effects are thought to involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Flavonoids from Epimedium have demonstrated the ability to suppress inflammatory responses. This is often attributed to their ability to inhibit the production of pro-inflammatory mediators. The anti-inflammatory effects of flavonoids are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound are not widely reported, studies on other flavonoids provide a reference for expected potency.

Neuroprotective Effects

Epimedium flavonoids have been shown to protect against neuronal damage in various in vitro and in vivo models.[3][4] These effects are linked to the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes in the brain. Animal models of neuroinflammation are frequently used to assess the neuroprotective potential of these compounds.[4]

Cardiovascular Effects

The cardiovascular benefits of flavonoids are an active area of research.[1] Studies on total flavonoids from Epimedium suggest they may improve cardiovascular function, though specific dose-response data for this compound is limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related flavonoids from Epimedium. It is important to note that much of the specific quantitative data for this compound is not yet available in the public domain. The data presented for related flavonoids should be considered as indicative of potential activity.

Table 1: In Vitro Anti-Inflammatory Activity of Related Flavonoids

| Compound/Extract | Assay System | Endpoint | IC50/EC50 | Reference |

| Kaempferol | LPS-stimulated RAW 264.7 cells | NO Production | 21.34 ± 2.52 µM | [5] |

| Fisetin | LPS-stimulated RAW 264.7 cells | NO Production | ~10 µM (52% inhibition at 20 µM) | [6] |

| Quercetin | LPS-stimulated RAW 264.7 cells | NO Production | >20 µM | [6] |

| Myricetin | LPS-stimulated RAW 264.7 cells | NO Production | >80 µM | [6] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Reference |

| This compound | Data not available | Data not available | Data not available | [7] |

| Various Metabolites | A total of 17 metabolites were detected or tentatively identified in rat plasma, bile, urine, and feces. | The major metabolic pathways included hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation. | [7] |

Table 3: Toxicity Data for Related Compounds (General Observations)

| Compound/Extract | Animal Model | Dosing Regimen | Key Findings | Reference |

| Hesperetin-7-glucoside-β-cyclodextrin | Rats (Acute) | Single oral dose up to 2000 mg/kg | No mortality or clinical signs of toxicity. | [8] |

| Hesperetin-7-glucoside-β-cyclodextrin | Rats (Subchronic) | Dietary admix up to 5% for 13 weeks | NOAEL was 5% in the diet. | [8] |

| Hepatoprotective Herbal Formulation | Rats (Acute) | Single dose of 2000 mg/kg | No mortality observed. | [9] |

| Hepatoprotective Herbal Formulation | Rats (Sub-acute) | 600 and 1200 mg/kg/day for 4 weeks | No signs of toxicity. | [9] |

| Hepatoprotective Herbal Formulation | Rats (Subchronic) | 300 and 600 mg/kg/day for 12 weeks | No mortality or clinical signs of toxicity. | [9] |

Key Signaling Pathways

The therapeutic potential of this compound and related flavonoids is believed to be mediated through their interaction with several key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: NF-κB Signaling Pathway and this compound's inhibitory action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Some flavonoids have been shown to modulate this pathway, which could contribute to their neuroprotective effects.

Caption: PI3K/Akt Signaling Pathway and potential modulation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases. Flavonoids have been shown to inhibit MAPK signaling, which may contribute to their anti-inflammatory and anticancer properties.

Caption: MAPK Signaling Pathway and potential inhibitory sites for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections provide standardized methodologies for key assays used to evaluate the bioactivity of flavonoids, which can be adapted for this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Test compound (this compound)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition and calculate the IC50 value.

-

References

- 1. Beneficial effects of flavonoids on animal models of atherosclerosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of natural flavonoids on neuroinflammation as a therapeutic target for Alzheimer’s disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of metabolites of this compound in rats using UPLC-QTOF-MS spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of acute, subacute, and subchronic toxicity of a hepatoprotective herbal formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Sagittatoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside B is a flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine. Modern pharmacological studies have shown that this compound possesses a range of biological activities, including potential anti-cancer and anti-inflammatory effects. The isolation of high-purity this compound is crucial for further pharmacological research and drug development. This document provides a detailed protocol for the extraction and purification of this compound from Epimedium raw material, followed by a method for its quantitative analysis and a discussion of its putative signaling pathway.

Data Presentation: Purification of this compound

The following table summarizes the representative quantitative data for each major step in the purification of this compound from 2 kg of dried Epimedium powder. The values are based on typical yields and purities achieved for flavonoids from Epimedium species.

| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity of this compound (%) |

| Ethanol Extraction | 2000 | 300 (Crude Extract) | 15 | ~5 |

| Macroporous Resin Chromatography | 300 | 60 (Total Flavonoids) | 20 | ~45 |

| Preparative HPLC | 60 | 2.5 | 4.2 | >98 |

Experimental Protocols

Extraction of Crude Flavonoids from Epimedium

This protocol describes the extraction of a crude flavonoid fraction from dried Epimedium plant material.

Materials and Equipment:

-

Dried Epimedium aerial parts

-

Grinder or mill

-

80% Ethanol (v/v)

-

Reflux apparatus

-

Filter paper or Buchner funnel with vacuum filtration

-

Rotary evaporator

Procedure:

-

Grind the dried aerial parts of Epimedium into a coarse powder (approximately 30 mesh).

-

Weigh 2 kg of the powdered plant material and place it into a suitable reaction vessel.

-

Add 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v), resulting in 20 L of solvent.

-

Heat the mixture to 70°C and maintain under reflux for 90 minutes with constant stirring.

-

After the first extraction, filter the mixture while hot to separate the extract from the plant residue.

-

Return the plant residue to the reaction vessel and repeat the extraction process (steps 3-5) two more times with fresh 80% ethanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator until no alcohol smell is detected, yielding a crude extract.

Purification of Total Flavonoids by Macroporous Resin Chromatography

This protocol details the enrichment of the total flavonoid fraction from the crude extract using macroporous resin.

Materials and Equipment:

-

Crude Epimedium extract

-

DM301 macroporous adsorption resin

-

Chromatography column

-

Peristaltic pump

-

Deionized water

-

20%, 45%, and 60% Ethanol (v/v)

Procedure:

-

Dissolve the crude extract in deionized water to a concentration of approximately 7.5 g/L.

-

Filter the solution to remove any insoluble materials.

-

Pack a chromatography column with DM301 macroporous resin and equilibrate the column by washing with deionized water.

-

Load the filtered extract onto the column at a flow rate of 3 bed volumes per hour (BV/h).

-

Wash the column with deionized water until the eluent is colorless to remove sugars and other polar impurities.

-

Elute the column sequentially with different concentrations of ethanol:

-

Wash with 20% ethanol to remove some non-target flavonoids.

-

Elute the fraction containing this compound with 45% ethanol. Collect this fraction.

-

Wash with 60% ethanol to elute other, more strongly bound flavonoids.

-

-

Concentrate the 45% ethanol fraction under reduced pressure to obtain the enriched total flavonoid product.

High-Purity Purification of this compound by Preparative HPLC

This protocol describes the final purification of this compound to a high degree of purity using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

Enriched total flavonoid product

-

Preparative HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Fraction collector

-

Freeze-dryer

Procedure:

-

Dissolve the enriched total flavonoid product in a suitable solvent (e.g., methanol or the initial mobile phase).

-

Set up the preparative HPLC system with a C18 column.

-

Prepare the mobile phase, which typically consists of a gradient of acetonitrile and water (a small amount of formic acid, e.g., 0.1%, can be added to both solvents to improve peak shape). A typical gradient might be:

-

0-10 min: 20-30% Acetonitrile

-

10-40 min: 30-50% Acetonitrile

-

40-45 min: 50-90% Acetonitrile

-

45-50 min: 90% Acetonitrile (Note: The gradient should be optimized based on the specific column and system used).

-

-

Inject the dissolved sample onto the column.

-

Monitor the elution profile using a UV detector (a wavelength of 270 nm is often suitable for flavonoids).

-

Collect the fractions corresponding to the this compound peak using a fraction collector.

-

Combine the pure fractions and remove the solvent, typically by freeze-drying, to obtain high-purity this compound.

Quality Control by Analytical HPLC

This protocol outlines the analytical HPLC method for determining the purity of this compound.

Materials and Equipment:

-

Analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the purified sample in the mobile phase.

-

Set up the analytical HPLC with a C18 column.

-

Use a mobile phase and gradient similar to the preparative method, but with a lower flow rate suitable for an analytical column (e.g., 1.0 mL/min).

-

Inject the standard and the sample solutions.

-

Monitor at 270 nm.

-

The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway

While the precise molecular targets of this compound are still under investigation, many flavonoid glycosides with anti-cancer properties have been shown to modulate the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a putative mechanism by which this compound may exert its anti-cancer effects.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Application Note: Quantification of Sagittatoside B using High-Performance Liquid Chromatography

Introduction

Sagittatoside B is a significant bioactive flavonoid glycoside isolated from Herba Epimedii, a traditional Chinese medicine widely used for its therapeutic properties.[1][2] The quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water containing a small amount of acid to ensure good peak shape. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocols

1. Equipment and Reagents

-

Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Volumetric flasks and pipettes.

-

-

Reagents and Standards:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (or Acetic Acid, HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in deionized water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Methanol and water (50:50, v/v).

3. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 5 µg/mL to 200 µg/mL (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

4. Sample Preparation (from Herba Epimedii extract)

-

Accurately weigh 100 mg of the dried plant extract powder into a 50 mL centrifuge tube.

-

Add 25 mL of 70% ethanol.

-

Vortex for 1 minute and then extract using an ultrasonic bath for 30 minutes at 60°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a 50 mL volumetric flask.

-

Repeat the extraction process on the residue with another 25 mL of 70% ethanol.

-

Combine the supernatants and dilute to the mark with 70% ethanol.

-

Filter an aliquot of the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the quantification of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-15% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 270 nm |

| Run Time | 35 minutes |

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.[6] The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[5]

-

Accuracy: The accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the analyte.[4] The recovery should be within 98-102%.

-

Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (RSD).[4] The RSD should be less than 2%.

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4][5]

Data Presentation

Table 1: Method Validation Summary for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 5 - 200 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability (Intra-day) | < 1.5% | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.15 µg/mL | - |

| Limit of Quantification (LOQ) | 0.50 µg/mL | - |

| Retention Time | ~18.5 min | Consistent |

Visualizations

Caption: Overall workflow for the quantification of this compound by HPLC.

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC. The method is validated and demonstrated to be accurate, precise, and reliable for its intended purpose. Researchers can adapt this method for the quality control of herbal medicines and for various research applications.

References

- 1. Characterization of metabolites of this compound in rats using UPLC-QTOF-MS spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mdpi.com [mdpi.com]

- 5. crbb-journal.com [crbb-journal.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Sagittatoside B Metabolites using UPLC-QTOF-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sagittatoside B, a principal bioactive flavonoid glycoside isolated from Herba Epimedii, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers a powerful analytical platform for the rapid and sensitive characterization of drug metabolites in vivo and in vitro. This document provides detailed application notes and protocols for the analysis of this compound metabolites using UPLC-QTOF-MS.

Data Presentation

Qualitative and Quantitative Summary of this compound Metabolites